molecular formula C17H12N2 B8442612 4-(Quinolin-2-ylethynyl)aniline

4-(Quinolin-2-ylethynyl)aniline

Cat. No.: B8442612
M. Wt: 244.29 g/mol
InChI Key: NDWWISVHOYMWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinolin-2-ylethynyl)aniline (CAS: 22191-97-5) is an aromatic amine derivative featuring a quinoline moiety linked to a para-substituted aniline via an ethynyl (C≡C) bridge. This compound is part of a broader class of quinoline-based molecules known for their diverse applications in medicinal chemistry, materials science, and coordination chemistry .

Properties

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(2-quinolin-2-ylethynyl)aniline

InChI

InChI=1S/C17H12N2/c18-15-9-5-13(6-10-15)7-11-16-12-8-14-3-1-2-4-17(14)19-16/h1-6,8-10,12H,18H2

InChI Key

NDWWISVHOYMWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C#CC3=CC=C(C=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varying Linkages and Substituents

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Linkage Type Substituents/Modifications Molecular Weight Key Properties/Applications References
4-(Quinolin-2-ylethynyl)aniline Ethynyl None 245.3 g/mol Conjugation-enhanced rigidity
4-[(E)-2-quinolin-7-ylethenyl]aniline Ethenyl Quinoline-7-yl, vinyl linkage 246.3 g/mol Potential fluorescence applications
4-(Phenylethynyl)aniline Ethynyl Phenyl instead of quinoline 193.24 g/mol Simpler backbone; melting point: 126–128°C
4-Chloro-2-[6-chloro-3-(pyridin-2-yl)-4-(pyridin-2-ylmethyl)quinolin-2-yl]aniline Ethynyl* Chlorine, pyridine substituents 457.36 g/mol Enhanced electronegativity for reactivity
4,4′-Methylenebis{N-[(E)-quinolin-2-ylmethylidene]aniline} Imine Schiff base; bifunctional diamine linkage 476.6 g/mol Metal coordination, corrosion inhibition

*Note: The exact linkage type for this compound is unspecified in the evidence but inferred from structural analysis.

Key Observations:
  • Linkage Impact : Ethynyl groups (C≡C) provide greater rigidity and electronic conjugation compared to ethenyl (C=C) or imine (C=N) linkages, which may influence optical properties and thermal stability .
  • Schiff Base vs. Ethynyl: Schiff base derivatives (e.g., 4,4′-Methylenebis{N-[(E)-quinolin-2-ylmethylidene]aniline}) exhibit planar geometries suitable for metal coordination, whereas ethynyl-linked compounds prioritize conjugation .

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